molecular formula C15H13ClF6N4 B2651056 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-[2-amino-4-(trifluoromethyl)anilino]ethane CAS No. 478262-14-5

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-[2-amino-4-(trifluoromethyl)anilino]ethane

Cat. No.: B2651056
CAS No.: 478262-14-5
M. Wt: 398.74
InChI Key: XIQLRNWPEGTPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-chloro-5-(trifluoromethyl)pyridine” is an aminopyridine . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-chloro-5-(trifluoromethyl)pyridine” is C6H4ClF3N2 . The InChI representation of the molecule is InChI=1S/C6H4ClF3N2/c7-4-1-3 (6 (8,9)10)2-12-5 (4)11/h1-2H, (H2,11,12) .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

The molecular weight of “2-Amino-3-chloro-5-(trifluoromethyl)pyridine” is 196.56 g/mol .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study involving the synthesis and X-ray structures of Mn(II) complexes with amino-pyridine ligands demonstrates the importance of such compounds in understanding coordination chemistry and electron paramagnetic resonance spectra for chloro and aqua systems, suggesting applications in magnetic and electronic materials (Hureau et al., 2008).

  • Research on supramolecular assemblies of benzenetetracarboxylic acid with various aza donor molecules, including pyridine derivatives, highlights the potential of these assemblies in crystal engineering, possibly leading to novel materials with unique properties (Arora & Pedireddi, 2003).

  • The ligand-bridged dinuclear cyclometalated Ir(III) complexes study showcases the synthesis and characterization of complexes that have implications for optoelectronic devices due to their photophysical properties (Chandrasekhar et al., 2012).

Material Science and Catalysis

  • The fungicide fluazinam's crystal structure analysis contributes to understanding molecule-molecule interactions, which is crucial for designing more effective agrochemicals (Jeon et al., 2013).

  • A novel methodology for the uncatalyzed reaction of alkynes with 1,2-dipoles at room temperature for synthesizing cyclobutenes opens new avenues in synthetic organic chemistry, potentially impacting materials science and pharmaceutical manufacturing (Alcaide et al., 2015).

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

1-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF6N4/c16-10-5-9(15(20,21)22)7-26-13(10)25-4-3-24-12-2-1-8(6-11(12)23)14(17,18)19/h1-2,5-7,24H,3-4,23H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQLRNWPEGTPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.